molecular formula C15H19N5O B2513606 N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide CAS No. 1797258-07-1

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide

Cat. No. B2513606
CAS RN: 1797258-07-1
M. Wt: 285.351
InChI Key: ALAJEMWYNAGZOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide, also known as CRF1 antagonist, is a chemical compound that has been extensively studied for its potential use in the treatment of various disorders.

Scientific Research Applications

Repellent Efficacy

One area of study involves the investigation of repellent compounds containing piperidine derivatives against common insect vectors. For example, a study evaluated the repellent efficacy of a piperidine repellent against Aedes communis (mosquitoes) and Simulium venustum (black flies). The study found that the piperidine-based repellent provided over 95% protection against these vectors, highlighting its potential as an effective insect repellent (Debboun, Strickman, Solberg, Wilkerson, McPherson, Golenda, Keep, Wirtz, Burge, Klein, 2000).

Diagnostic Imaging

Another application is in the field of diagnostic imaging, specifically in positron emission tomography (PET) studies. Research on compounds structurally related to N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide, such as WAY-100635, has been conducted to study their use as radioligands for imaging 5-HT1A receptors in the human brain. These studies are essential for understanding the role of 5-HT1A receptors in psychiatric and neurological disorders (Osman, Lundkvist, Pike, Halldin, McCarron, Swahn, Ginovart, Luthra, Bench, Grasby, Wikström, Barf, Cliffe, Fletcher, Farde, 1996).

Metabolism and Toxicology

Research has also focused on the metabolism and potential toxicological aspects of piperidine derivatives. A study on the endogenous formation of N-nitrosamines from piperazine (a compound structurally related to piperidines) highlighted the importance of understanding the metabolic pathways and potential risks associated with these compounds (Tricker, Kumar, Siddiqi, Khuroo, Preussmann, 1991).

Pharmaceutical Development

In pharmaceutical development, compounds with the piperidine moiety have been explored for their therapeutic potential. For instance, the disposition and metabolism of SB-649868, an orexin receptor antagonist for treating insomnia, were studied to understand its pharmacokinetic properties (Renzulli, Nash, Wright, Thomas, Zamuner, Pellegatti, Bettica, Boyle, 2011).

Mechanism of Action

properties

IUPAC Name

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O/c16-9-13-14(18-6-5-17-13)20-7-3-11(4-8-20)10-19-15(21)12-1-2-12/h5-6,11-12H,1-4,7-8,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALAJEMWYNAGZOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.